Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Pyridine-3-carboxylic acid and pyrrole-3-carboxylic acid.
Reduction: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .
Comparison with Similar Compounds
- Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
- Methyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
- Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate
Comparison: Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and materials science .
Biological Activity
Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and data tables.
Structural Overview
This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the pyridine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 12.5 |
Escherichia coli | 10 | 25 |
Candida albicans | 12 | 20 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, although further studies are needed to elucidate the precise pathways involved .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly inhibited cell growth. The IC50 values for HeLa and MCF-7 cells were reported at approximately 15 µM and 20 µM, respectively. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was highlighted as a key factor in its anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole ring can enhance potency and selectivity.
Table 2: SAR Analysis of Pyrrole Derivatives
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Methyl | Increased antibacterial activity |
4 | Hydroxy | Enhanced anticancer properties |
5 | Methoxy | Improved solubility |
These modifications suggest that careful tuning of substituents can lead to compounds with improved pharmacological profiles .
Properties
CAS No. |
188524-69-8 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-7,13H,1H3 |
InChI Key |
ZQJRNGWLULGDPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CN=CC=C2 |
Origin of Product |
United States |
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